REACTION_CXSMILES
|
[Cl:1][P:2](Cl)[O:3][CH2:4][CH2:5][C:6]#[N:7].[CH:9]([N:12]([CH:15]([CH3:17])[CH3:16])CC)([CH3:11])[CH3:10].C(NC(C)C)(C)C>ClCCl.CN(C1C=CN=CC=1)C>[CH:9]([N:12]([P:2]([Cl:1])[O:3][CH2:4][CH2:5][C:6]#[N:7])[CH:15]([CH3:17])[CH3:16])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
ClP(OCCC#N)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is ready for the next step reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(C)C)P(OCCC#N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |